molecular formula C23H28N2O6 B11073680 4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-oxazolidin-2-one

4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B11073680
M. Wt: 428.5 g/mol
InChI Key: IDMMCXPEDHIIMH-UHFFFAOYSA-N
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Description

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the morpholinoethyl group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The oxazolidinone ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with antimicrobial activity.

    Tedizolid: A more potent derivative of linezolid.

    Cycloserine: An antibiotic with a similar ring structure.

Uniqueness

4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-3-(2-MORPHOLINOETHYL)-1,3-OXAZOLAN-2-ONE is unique due to its specific substituents, which can impart distinct biological activities and chemical properties compared to other oxazolidinones.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C23H28N2O6/c1-28-19-7-3-17(4-8-19)21-23(27,18-5-9-20(29-2)10-6-18)25(22(26)31-21)12-11-24-13-15-30-16-14-24/h3-10,21,27H,11-16H2,1-2H3

InChI Key

IDMMCXPEDHIIMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(N(C(=O)O2)CCN3CCOCC3)(C4=CC=C(C=C4)OC)O

Origin of Product

United States

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